molecular formula C8H10N4OS B7764010 N-(carbamoylamino)-N'-phenylcarbamimidothioic acid

N-(carbamoylamino)-N'-phenylcarbamimidothioic acid

Cat. No.: B7764010
M. Wt: 210.26 g/mol
InChI Key: AJECTKACDSHLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “N-(carbamoylamino)-N'-phenylcarbamimidothioic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamoylamino)-N'-phenylcarbamimidothioic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylamino)-N'-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(carbamoylamino)-N'-phenylcarbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(carbamoylamino)-N'-phenylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. It acts as a reagent in various chemical reactions, facilitating the formation of new bonds and compounds. The molecular targets include nucleophiles and electrophiles, which participate in the reaction pathways to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

N-(carbamoylamino)-N'-phenylcarbamimidothioic acid can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific reactivity and applications. Unlike other similar compounds, it offers distinct advantages in terms of yield, purity, and versatility in various chemical reactions.

Properties

IUPAC Name

N-(carbamoylamino)-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECTKACDSHLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(NNC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C(NNC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.